molecular formula C34H33BrN6O3 B607048 Deleobuvir CAS No. 863884-77-9

Deleobuvir

Cat. No.: B607048
CAS No.: 863884-77-9
M. Wt: 653.6 g/mol
InChI Key: BMAIGAHXAJEULY-UKTHLTGXSA-N
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Biological Activity

Deleobuvir (BI 207127) is a nonnucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, specifically designed to combat HCV infections. This article examines the biological activity of this compound, focusing on its antiviral efficacy, pharmacokinetics, safety profile, and resistance patterns based on various clinical studies.

This compound exerts its antiviral effects by binding reversibly and noncovalently to thumb-pocket 1 of the NS5B polymerase, inhibiting viral replication. This mechanism is crucial for its role in HCV treatment, as NS5B is essential for the viral RNA synthesis process.

Antiviral Efficacy

Clinical studies have demonstrated this compound's potent antiviral activity against HCV, particularly genotype 1. The following table summarizes key findings from various studies regarding its efficacy:

Study Dosage Patient Population SVR12 Rate Common AEs
Phase 1b Study 400-600 mg q8h for 5 daysTreatment-naive with HCV GT1Not specified; significant RNA reduction observedGastrointestinal disorders
HCVerso1 & HCVerso2 Faldaprevir + this compound + RibavirinTreatment-naive with GT1b71.6% (16 weeks), 82.5% (24 weeks)Nausea, vomiting
Phase IIb Study 600 mg twice daily + FaldaprevirPatients with mild hepatic impairment72-74%Nausea, diarrhea

Pharmacokinetics

This compound's pharmacokinetic profile reveals that plasma exposure increases significantly at doses of 400 mg and above. Notably, patients with cirrhosis exhibit approximately double the plasma concentration compared to those without cirrhosis. The median effective concentration (EC50) values are reported at 23 nM for genotype 1a and 11 nM for genotype 1b, indicating strong antiviral potency in vitro .

Safety Profile

The safety of this compound has been evaluated across multiple clinical trials. Common adverse events (AEs) include:

  • Gastrointestinal Disorders : Nausea and vomiting are frequently reported.
  • Neurological Effects : Some patients experienced nervous system disorders.
  • Skin Reactions : Cutaneous tissue disorders were also noted.

Serious AEs were documented in a subset of patients, particularly those with hepatic impairment .

Resistance Patterns

Resistance to this compound has been observed in clinical settings. In one study, NS5B substitutions associated with resistance were detected in approximately 15% of patients. Specifically, variants such as P495L exhibited significantly decreased sensitivity (120-310 fold) to this compound but did not persist after treatment cessation . The following table summarizes resistance-related findings:

Variant Resistance Factor Prevalence
P495L120-310 foldDetected in 9/59 patients
Other VariantsVariableDetected but did not persist

Case Studies

  • Phase I Study : In a double-blind trial involving treatment-naive patients, this compound monotherapy resulted in significant reductions in HCV RNA levels over five days. The median reduction was up to 3.8 log10 in patients without cirrhosis .
  • HCVerso Studies : These Phase III trials assessed the combination of faldaprevir and this compound with ribavirin in treatment-naive patients with chronic HCV GT1b infection. The sustained virologic response (SVR12) rates were notably higher than historical controls, underscoring the efficacy of this regimen .

Properties

IUPAC Name

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIGAHXAJEULY-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235516
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863884-77-9
Record name BI 207127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863884-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deleobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deleobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELEOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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